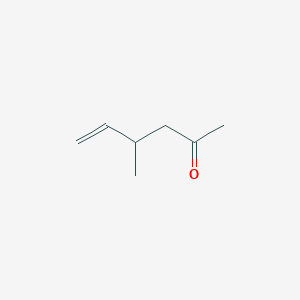

4-Methylhex-5-en-2-one

Description

Significance and Emerging Research Trajectories of Branched Ketones and Terminal Alkene Systems in Organic Synthesis

Branched ketones and terminal alkene systems are fundamental building blocks in organic synthesis due to their inherent reactivity and the stereochemical complexity they can introduce. Ketones, with their carbonyl group, are central to numerous transformations, acting as both electrophiles at the carbonyl carbon and nucleophiles at the α-carbon via enol or enolate intermediates. wikipedia.orgic.ac.uk The polarity of the carbonyl group, arising from the difference in electronegativity between carbon and oxygen, dictates its reactivity. ic.ac.ukchemicals.co.uk This polarity also influences physical properties like water solubility. ic.ac.uk The acidity of the α-hydrogens (pKa ≈ 20) is a key feature, enabling the formation of enolates which are crucial for many carbon-carbon bond-forming reactions. wikipedia.org

The development of methods for the synthesis of ketones is an active area of research. nih.govorganic-chemistry.org Modern approaches often utilize transition metal catalysis to achieve high efficiency and selectivity. nih.govorganic-chemistry.org For instance, photoredox catalysis has emerged as a powerful tool for the deoxygenative coupling of carboxylic acids and alkenes to produce ketones under mild conditions. nih.gov This highlights a trend towards developing more sustainable and atom-economical synthetic routes.

Terminal alkenes are equally significant in organic synthesis, serving as versatile handles for functional group transformations and carbon-carbon bond formations. nih.govchemistrysteps.com Their reactivity allows for a wide range of additions, including hydrofunctionalization and oxidative cleavage. chemistrysteps.com Ozonolysis, for example, provides a classic method for converting alkenes into aldehydes and ketones. chemistrysteps.com More recent advancements focus on the direct synthesis of terminal alkynes from terminal alkenes, showcasing the ongoing effort to expand the synthetic utility of this functional group. acs.org

The combination of a branched ketone and a terminal alkene within the same molecule, as in 4-methylhex-5-en-2-one, presents unique opportunities for intramolecular reactions and the synthesis of complex cyclic structures. rsc.org The spatial relationship between the ketone and the alkene can be exploited to control regioselectivity and stereoselectivity in cyclization reactions.

Emerging research trajectories in this field are increasingly focused on the development of catalytic asymmetric methods to control the stereochemistry of products derived from branched ketones and terminal alkenes. rsc.org Chiral phosphoric acids, for example, have been successfully employed as catalysts for the asymmetric addition of unactivated α-branched cyclic ketones to allenamides, generating all-carbon quaternary stereocenters with high enantioselectivity. rsc.org Furthermore, cooperative catalysis, involving the synergistic action of a transition metal and an organocatalyst, is a promising strategy for the direct α-alkylation of ketones with simple alkenes, offering a more direct and efficient route to β-branched ketones. nih.gov

Retrospective Overview of Synthetic Utility and Mechanistic Insights in Related Chemical Transformations

The synthetic utility of molecules containing both ketone and terminal alkene functionalities has been recognized for a considerable time. A classic example is the intramolecular ene reaction, a thermal or acid-catalyzed cyclization that can form five- or six-membered rings. rsc.org For instance, the thermal cyclization of oct-7-en-2-one (B1211781) leads to the formation of 1-acetyl-2-methylcyclopentanes. rsc.orgpsu.edu This type of reaction demonstrates the inherent potential of these bifunctional molecules to generate cyclic structures.

Mechanistic studies have been crucial in understanding and predicting the outcomes of these transformations. For example, the acid-catalyzed thermal rearrangement of 4-aryl-4-methylhex-5-en-2-ones to 5-aryl-4-methylhex-5-en-2-ones proceeds through an intramolecular ene reaction of the enol tautomer, followed by a retro-ene reaction of the resulting acetylcyclopropane intermediate. rsc.orgpsu.edu The presence of an acid catalyst, such as propionic acid, was found to accelerate this rearrangement. rsc.orgpsu.edu

The development of transition metal-catalyzed reactions has significantly expanded the synthetic utility of branched ketones and terminal alkenes. Early work in this area often focused on palladium-catalyzed carbonylation reactions to synthesize unsaturated esters. uni-rostock.de More recent research has explored a wider range of metals and catalytic systems. For example, rhodium catalysts have been developed for the hydroacylation of alkenes with aldehydes to produce ketones. organic-chemistry.org Mechanistic investigations into these reactions, often aided by computational studies, have provided valuable insights into the reaction pathways, including the role of catalyst-substrate interactions and the nature of the rate-determining step. acs.org

The concept of using an alkyne as a synthetic equivalent of a ketone has also provided a powerful strategic approach in organic synthesis. nih.gov This allows for the introduction of a latent carbonyl group that can be unmasked at a later stage, avoiding potential chemoselectivity issues. nih.gov For instance, terminal alkynes can be selectively hydrated to form either methyl ketones (Markovnikov addition) or aldehydes (anti-Markovnikov addition), which can then be further elaborated. nih.gov

The following tables provide a summary of key chemical and physical properties of this compound and related compounds, as well as an overview of common synthetic methods.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 61675-14-7 nih.gov | C₇H₁₂O nih.gov | 112.17 nih.gov | --- | --- | --- |

| 5-Methylhex-3-en-2-one | 5166-53-0 nist.gov | C₇H₁₂O nist.gov | --- | --- | --- | --- |

| 5-Methyl-5-hexen-2-one | 3240-09-3 chemicalbook.com | C₇H₁₂O chemicalbook.com | 112.17 | 148-149 chemicalbook.com | 0.865 (at 25 °C) chemicalbook.com | 1.431 chemicalbook.com |

| 4-Methylhex-5-en-2-ol | 57813-25-9 nih.gov | C₇H₁₄O nih.gov | 114.19 nih.gov | --- | --- | --- |

| (5Z)-4-methylhept-5-en-2-one | --- | C₈H₁₄O molport.com | 126.20 molport.com | --- | --- | --- |

| 4-Methylhex-5-en-4-olide | --- | C₇H₁₀O₂ chemeo.com | 126.15 chemeo.com | --- | --- | --- |

Data not available is indicated by "---"

Table 2: Overview of Synthetic Methods for Ketones and Alkenes

| Reaction Type | Description | Key Reagents/Catalysts | Product Type |

| Alkylation of Enolates | Nucleophilic attack of an enolate on an alkyl halide. ic.ac.uk | LDA, alkyl halides ic.ac.uk | Substituted ketones |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to form aryl ketones. | Acyl chloride, Lewis acid (e.g., AlCl₃) | Aryl ketones |

| Oxidation of Secondary Alcohols | Conversion of a secondary alcohol to a ketone. | CrO₃, PCC, PDC | Ketones |

| Ozonolysis of Alkenes | Cleavage of a double bond to form carbonyl compounds. chemistrysteps.com | O₃, followed by a reducing agent (e.g., Zn/H₂O or Me₂S) chemistrysteps.com | Aldehydes or ketones chemistrysteps.com |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. acs.org | Phosphonium ylide | Alkenes acs.org |

| Hydroacylation of Alkenes | Addition of an aldehyde C-H bond across an alkene double bond. organic-chemistry.org | Rhodium or nickel catalysts organic-chemistry.org | Ketones organic-chemistry.org |

| Deoxygenative Coupling | Coupling of carboxylic acids and alkenes. nih.gov | Photoredox catalyst nih.gov | Ketones nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylhex-5-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGGBUKCVFGCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530080 | |

| Record name | 4-Methylhex-5-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61675-14-7 | |

| Record name | 4-Methylhex-5-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylhex 5 En 2 One: a Comprehensive Analysis of Retrosynthetic Strategies and Forward Synthesis Routes

Convergent and Divergent Synthetic Approaches to the 4-Methylhex-5-en-2-one Core Structure

The synthesis of the this compound backbone can be approached from multiple perspectives. A divergent approach might start from a common precursor that is later elaborated to the target molecule and its analogues. For instance, a key intermediate could be functionalized in different ways to produce a library of related compounds.

A convergent strategy, conversely, involves the synthesis of separate fragments of the molecule, which are then coupled together in the later stages. For this compound, a potential convergent retrosynthesis could involve disconnecting the molecule into a four-carbon ketone fragment and a three-carbon allyl fragment. These fragments would be synthesized independently and then joined, for example, via an alkylation or a cross-coupling reaction. This approach is often efficient for building complex molecular frameworks.

Development of Carbon-Carbon Bond Forming Reactions for the Synthesis of this compound and Analogues

The formation of the carbon skeleton is a critical aspect of synthesizing this compound. Various carbon-carbon bond-forming reactions are instrumental in this process, offering different levels of control over chemo-, regio-, and stereoselectivity. nih.gov

Chemo- and Regioselective Alkylation Strategies, including alpha-alkylation of ketones

The α-alkylation of ketones is a fundamental and widely used carbon-carbon bond-forming reaction in organic synthesis. nih.gov This strategy is highly applicable to the synthesis of this compound. A common method involves the deprotonation of a ketone at the α-carbon to form an enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. youtube.com

For the synthesis of this compound, a plausible route is the alkylation of the enolate of acetone (B3395972) or a related precursor with a methallyl halide (e.g., methallyl chloride or bromide). However, controlling the regioselectivity of enolate formation in unsymmetrical ketones and preventing over-alkylation can be challenging. nih.gov The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is a standard technique to generate the kinetic enolate, which can then be alkylated. youtube.com

A classic approach that offers excellent control is the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate (B1235776) with methallyl chloride, followed by hydrolysis and decarboxylation to yield the target ketone. odinity.com This procedure ensures that alkylation occurs specifically at the carbon flanked by the two carbonyl groups.

Modern advancements have also introduced transition-metal catalysis to achieve regioselective alkylation. For instance, nickel-catalyzed alkylation of unsymmetrical ketones with allylic alcohols can selectively occur at the more-hindered α-site, reversing conventional regioselectivity. researchgate.net

| Alkylation Strategy | Reagents | Key Features |

| Direct Enolate Alkylation | 1. LDA, THF, -78°C; 2. Methallyl bromide | Forms the kinetic enolate for regioselective alkylation. youtube.com |

| Acetoacetic Ester Synthesis | 1. NaOEt, EtOH; 2. Methallyl chloride; 3. H3O+, Δ | Classic method providing high regioselectivity. odinity.com |

| Stork Enamine Synthesis | 1. Secondary amine, acid catalyst; 2. Methallyl halide; 3. H3O+ | Milder alternative to direct enolate alkylation. youtube.com |

| Nickel-Catalyzed Alkylation | Ni(COD)2, DTBM-BP ligand, Allylic alcohol | Allows for alkylation at the more-hindered α-position. researchgate.net |

Advanced Cross-Coupling Methodologies for Olefin and Alkene Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.net These methods could be strategically employed to construct the this compound framework.

A potential Suzuki coupling approach could involve the reaction of an enolate equivalent, such as a silyl (B83357) enol ether of acetone, with an allylboronic ester under palladium catalysis. Alternatively, the coupling of a vinylboronic acid with an α-halo ketone could be envisioned. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. illinois.edu

The Mizoroki-Heck reaction is another powerful method for C(sp²)–C(sp²) bond formation, typically used to synthesize aryl-substituted alkenes. researchgate.net While less direct for this specific target, variations of Heck-type reactions could potentially be adapted. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a valuable strategy for creating C-C bonds and could be used to synthesize precursors that are later hydrogenated to the target alkene. researchgate.net

| Cross-Coupling Reaction | Potential Fragments | Catalyst System | Description |

| Suzuki Coupling | Acetone silyl enol ether + Allylboronic ester | Pd(PPh3)4, Base | Forms a C(sp²)-C(sp³) bond under mild conditions. illinois.eduysu.am |

| Negishi Coupling | α-Bromoacetone + Allylzinc halide | Pd(0) or Ni(0) catalyst | Couples organozinc compounds with organohalides. illinois.edu |

| Stille Coupling | α-Iodoacetone + Allyltributylstannane | Pd(0) catalyst | Couples organotin compounds with organohalides. |

Olefination Reactions for Terminal Alkene Construction

Olefination reactions provide a direct method for constructing the terminal alkene (C=CH₂) moiety found in this compound. These reactions typically involve the conversion of a carbonyl group into a double bond.

The Wittig reaction is a classic and reliable method for this transformation. vanderbilt.edu It involves the reaction of a phosphorus ylide with an aldehyde or ketone. To synthesize a precursor to this compound, one could perform a Wittig reaction on a suitable keto-aldehyde using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Other notable olefination methods include the Julia-Kocienski and Julia-Lythgoe olefinations, which often provide excellent E-selectivity for disubstituted alkenes but can also be adapted for terminal alkene synthesis. organic-chemistry.orgorganic-chemistry.org The Tebbe olefination is particularly useful for the methylenation of ketones and esters that might be sensitive to the basic conditions of the Wittig reaction. organic-chemistry.org

| Olefination Reaction | Reagent | Precursor | Key Features |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Keto-aldehyde | Widely used, reliable for forming C=C bonds. vanderbilt.edu |

| Julia-Kocienski Olefination | 1-tert-butyl-1H-tetrazol-5-ylmethyl sulfone | Keto-aldehyde | Milder conditions and easily removable byproducts. organic-chemistry.org |

| Tebbe Olefination | Tebbe's reagent (Cp₂Ti(CH₂)ClAlMe₂) | Ketone | Effective for methylenation of sterically hindered or enolizable ketones. vanderbilt.edu |

Oxidative and Reductive Transformations in the Synthesis of this compound Precursors

Functional group interconversions through oxidation and reduction are essential steps in multi-step syntheses. In the context of this compound synthesis, a common strategy would be the oxidation of a corresponding secondary alcohol, 4-methylhex-5-en-2-ol. This precursor alcohol could be assembled through various C-C bond-forming reactions, and its subsequent oxidation would furnish the target ketone. A variety of reagents can be employed for this oxidation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane, which are known for their mild conditions and high yields.

Conversely, reductive transformations could be used to modify precursors into a state suitable for subsequent reactions. For example, a synthetic route might generate a molecule with an ester or carboxylic acid group at the position of the eventual ketone. This group could be reduced to a primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄), which would then be oxidized in two steps (primary alcohol to aldehyde, then addition of a methyl group followed by oxidation) or converted to the methyl ketone through other multi-step sequences.

Catalytic and Asymmetric Synthesis of Chiral this compound and its Stereoisomers

The presence of a stereocenter at the C4 position of this compound makes its asymmetric synthesis a significant goal, particularly for applications where a single enantiomer is required. chiralpedia.com Catalytic asymmetric synthesis offers an efficient way to produce enantiomerically enriched compounds. chiralpedia.com

One of the most direct approaches to installing the chiral center is through an enantioselective α-alkylation of a ketone. nih.gov This can be achieved using organocatalysis, where a chiral amine catalyst (like a primary amine derived from a cinchona alkaloid) condenses with the ketone to form a chiral enamine. nih.gov This enamine then reacts stereoselectively with an electrophile. nih.gov Alternatively, transition-metal catalysis with chiral ligands can be used to control the facial selectivity of the alkylation of a pre-formed enolate.

Another powerful strategy is the carbonyl-ene reaction, which forms a C-C bond and creates a homoallylic alcohol. acs.org An intramolecular asymmetric carbonyl-ene (or Prins) cyclization of a precursor like 5-methylhex-5-enal, catalyzed by a chiral Brønsted or Lewis acid, could generate a cyclic alcohol with high enantioselectivity. acs.orgacs.org This cyclic product could then be further transformed into the acyclic target molecule. For example, the asymmetric synthesis of a related compound, (R)-2-isopropyl-5-methylhex-5-enal, has been described, demonstrating the feasibility of creating chiral centers in similar structures. researchgate.net

| Asymmetric Method | Catalyst Type | Reaction | Key Principle |

| Organocatalytic Alkylation | Chiral primary amine (e.g., from Cinchona alkaloids) | α-Alkylation | Formation of a chiral enamine intermediate directs the stereoselective attack of the electrophile. nih.gov |

| Transition-Metal Catalysis | Metal complex with chiral ligand (e.g., Pd-BINAP) | Allylic Alkylation | The chiral ligand creates a chiral environment around the metal center, controlling the enantioselectivity of the C-C bond formation. |

| Carbonyl-Ene Reaction | Chiral Brønsted Acid (e.g., IDPi) or Lewis Acid (e.g., BINOL-Ti(IV)) | Intramolecular Cyclization | The chiral catalyst protonates or coordinates to the carbonyl group, facilitating a stereoselective cyclization. acs.orgacs.org |

Reaction Chemistry and Mechanistic Investigations of 4 Methylhex 5 En 2 One

Reactivity Profiles of the Ketone Functionality in 4-Methylhex-5-en-2-one

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is a primary site of chemical reactivity in this compound.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of products, depending on the nature of the nucleophile and the reaction conditions.

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), and amines.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed as follows:

Nucleophilic Attack: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of this compound.

Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide to yield the corresponding tertiary alcohol.

Similarly, reduction of the ketone with a hydride reagent like sodium borohydride would yield a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile | Reagent | Product |

| Hydride | Sodium borohydride (NaBH₄) | 4-Methylhex-5-en-2-ol |

| Methyl | Methylmagnesium bromide (CH₃MgBr) | 2,4-Dimethylhex-5-en-2-ol |

| Phenyl | Phenyllithium (C₆H₅Li) | 4-Methyl-2-phenylhex-5-en-2-ol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2,4-dimethylhex-5-en-2-nitrile |

Alpha-Proton Reactivity and Enolization Pathways

The protons on the carbons adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com The formation of an enolate is a key step in many important carbon-carbon bond-forming reactions.

The acidity of these α-protons is due to the ability of the carbonyl group to stabilize the resulting negative charge through resonance. The enolate can exist as two resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom.

There are two sets of α-protons in this compound, at the C1 and C3 positions. Deprotonation can lead to the formation of two different enolates:

Kinetic Enolate: Formed by the removal of the less sterically hindered proton (from the methyl group at C1) under conditions of strong, bulky bases and low temperatures. This is the faster-forming, but less stable enolate.

Thermodynamic Enolate: Formed by the removal of the more substituted proton (from the methylene (B1212753) group at C3) under conditions that allow for equilibrium, such as weaker bases and higher temperatures. This is the more stable enolate.

The choice of reaction conditions can therefore selectively generate one enolate over the other, allowing for regioselective alkylation or other reactions.

Table 2: Conditions for Selective Enolate Formation of this compound

| Enolate Type | Base | Temperature | Solvent | Key Feature |

| Kinetic | Lithium diisopropylamide (LDA) | -78 °C | Tetrahydrofuran (THF) | Rapid, irreversible deprotonation of the less hindered proton. |

| Thermodynamic | Sodium ethoxide (NaOEt) | Room Temperature | Ethanol (EtOH) | Reversible deprotonation leading to the more stable, more substituted enolate. |

Rearrangement Reactions Involving the Ketone Moiety

The ketone functionality in this compound can participate in various rearrangement reactions, often under acidic or basic conditions. These reactions can lead to the formation of isomeric products with different carbon skeletons or functional group positions.

One such potential rearrangement is the Baeyer-Villiger oxidation , where a peroxy acid is used to convert the ketone into an ester. wiley-vch.de In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the adjacent groups determines the product. For this compound, the migration of the more substituted 4-methyl-5-hexenyl group is generally favored over the methyl group.

Another possibility is acid-catalyzed rearrangements. Under acidic conditions, the ketone can be protonated, making the carbonyl carbon even more electrophilic. This can facilitate skeletal rearrangements, potentially involving the nearby double bond. For example, intramolecular cyclization could occur, leading to the formation of cyclic products.

Transformations of the Terminal Alkene in this compound

The terminal vinyl group in this compound provides a second site for chemical transformations, primarily through reactions that target the carbon-carbon double bond.

Electrophilic Additions to the Vinyl Group

The double bond of the vinyl group is electron-rich and can react with electrophiles in addition reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

For example, the addition of a hydrogen halide like hydrogen chloride (HCl) would proceed as follows:

Protonation: The pi electrons of the double bond attack the proton of HCl, forming a carbocation intermediate. According to Markovnikov's rule, the proton adds to the terminal carbon (C6), placing the positive charge on the more substituted carbon (C5).

Nucleophilic Attack: The chloride ion then acts as a nucleophile and attacks the carbocation, forming the final chloroalkane product.

Other electrophilic additions include hydration (addition of water in the presence of an acid catalyst to form an alcohol) and halogenation (addition of halogens like Br₂ or Cl₂ to form a dihalide).

Cycloaddition Reactions (e.g., [2+2], [4+2]) with the Alkene

The terminal alkene of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic product.

[2+2] Cycloaddition: This reaction, often photochemically induced, involves the combination of two alkene units to form a cyclobutane (B1203170) ring. kyushu-u.ac.jp For this compound, this could occur intermolecularly with another alkene or intramolecularly if another double bond were present in the molecule.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. The vinyl group of this compound can act as a dienophile. For example, its reaction with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a powerful tool in organic synthesis.

The reactivity of the vinyl group in cycloaddition reactions can be influenced by the presence of the ketone functionality, which can affect the electronic properties of the double bond.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Methylhex 5 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Chiral NMR Reagents for Enantiomeric Excess Determination

While the use of chiral NMR reagents is a well-established method for determining the enantiomeric excess of chiral compounds, no specific applications of this technique to 4-methylhex-5-en-2-one have been documented in the searched scientific literature. The general principle involves the use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Basic mass spectrometry data for this compound is available, indicating its molecular weight and suggesting potential fragmentation patterns. nih.gov However, detailed fragmentation pathway analysis, which would involve high-resolution mass spectrometry and potentially isotopic labeling studies to elucidate the mechanisms of ion formation, has not been a subject of dedicated research publications. For unsaturated ketones, common fragmentation pathways often involve cleavage alpha to the carbonyl group and rearrangements such as the McLafferty rearrangement.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vapor phase IR spectral data for this compound is noted in chemical databases. nih.gov This would show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C). A detailed vibrational mode analysis, often supplemented by Raman spectroscopy and computational studies to assign specific vibrational frequencies to the corresponding molecular motions and to study potential intramolecular interactions, is not present in the available literature.

Chiroptical Methods (e.g., ECD, VCD, ORD) for Absolute Configuration Assignment

For chiral molecules like this compound, chiroptical methods such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration. However, no studies employing these techniques for the stereochemical elucidation of this compound have been found. Such an analysis would involve comparing experimentally obtained spectra with those predicted by quantum chemical calculations.

X-Ray Crystallography for Absolute Stereochemistry Determination (where applicable for crystalline derivatives)

The determination of absolute stereochemistry by single-crystal X-ray diffraction is the most unambiguous method. This technique, however, requires a crystalline sample. There are no published crystal structures for this compound or any of its crystalline derivatives. The synthesis of a suitable crystalline derivative would be a prerequisite for such an analysis.

Computational and Theoretical Investigations of 4 Methylhex 5 En 2 One

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic nature of 4-Methylhex-5-en-2-one. These studies, typically performed using Density Functional Theory (DFT), map the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For this compound, the HOMO is the highest-energy orbital containing electrons, and it dictates the molecule's ability to act as an electron donor (a nucleophile). Conversely, the LUMO is the lowest-energy orbital without electrons, and it determines the molecule's capacity to accept electrons (acting as an electrophile). youtube.com

In a typical FMO analysis of a γ,δ-unsaturated ketone like this compound, the HOMO is expected to have significant electron density localized on the C=C double bond (the π-orbital), making this site susceptible to attack by electrophiles. The LUMO would likely be centered around the carbonyl group's C=O π* anti-bonding orbital, identifying the carbonyl carbon as a primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a γ,δ-Unsaturated Ketone This table presents typical values obtained from DFT calculations for molecules similar in structure to this compound. The exact values for the target compound would require specific computation.

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -9.5 | C=C π orbital | Nucleophilic site (reaction with electrophiles) |

| LUMO | -0.8 | C=O π* orbital | Electrophilic site (reaction with nucleophiles) |

| HOMO-LUMO Gap | 8.7 | - | High kinetic stability |

While FMO theory describes reactivity in terms of orbital interactions, the distribution of charge within the molecule provides a complementary, electrostatic picture. A Molecular Electrostatic Potential (MEP) map visualizes the charge landscape across the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would clearly show a region of high negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The carbonyl carbon, bonded to this oxygen, would exhibit a partial positive charge. The π-electron cloud of the vinyl group (C=C) would also represent an area of moderate electron density. Such maps are invaluable for predicting intermolecular interactions and the initial sites of attack in chemical reactions.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Theoretical modeling can map out the energetic landscape of a chemical reaction, from reactants to products, including the high-energy transition states that must be overcome. One of the key synthetic routes to γ,δ-unsaturated ketones like this compound is the Claisen rearrangement, a type of sigmatropic rearrangement. smolecule.com The reaction proceeds through a concerted, six-membered cyclic transition state. smolecule.com

Computational analysis of this transformation for this compound would involve locating the geometry of this chair-like transition state and calculating its activation energy. This energy barrier determines the reaction rate. Such studies confirm the concerted nature of the mechanism and can explain the stereoselectivity of the reaction by comparing the energies of different possible transition state conformations. For example, modeling can predict whether substituents prefer an equatorial or axial position in the cyclic transition state, which dictates the stereochemistry of the final product.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for rotation between them. researchgate.net Using computational methods, a potential energy surface can be scanned by systematically rotating the bonds (e.g., the C3-C4 bond) to map out the various stable and transient geometries.

The results of such a search would reveal the most likely shapes the molecule adopts in a given environment. Molecular dynamics (MD) simulations can extend this analysis by simulating the movement of the atoms over time at a specific temperature. An MD simulation would show how this compound flexes, bends, and rotates, providing a dynamic picture of its conformational behavior and the timescales of interconversion between different low-energy states.

Prediction of Spectroscopic Parameters via DFT Calculations

DFT and other quantum mechanical methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound. uncw.edu By calculating the magnetic shielding around each nucleus in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. rsc.org

These predicted spectra can be compared to experimental data to confirm the structure of this compound. The calculations can also help assign specific peaks in a complex experimental spectrum to the correct atoms in the molecule. Furthermore, vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed. These calculations would identify the characteristic stretching frequency for the C=O bond (typically a strong absorption) and the C=C bond, aiding in the functional group analysis of the molecule.

Table 2: Illustrative DFT-Predicted vs. Experimental Spectroscopic Data This table shows the type of correlation expected between DFT-predicted values and experimental measurements. Specific values for this compound are not publicly documented and would require dedicated computational work.

| Parameter | Predicted Value (Illustrative) | Typical Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | ~209 ppm | ~208-212 ppm |

| ¹³C NMR Chemical Shift (C=C) | ~135 ppm (C5), ~117 ppm (C6) | ~130-140 ppm, ~115-125 ppm |

| ¹H NMR Chemical Shift (Vinyl) | ~5.8 ppm (H at C5) | ~5.5-6.0 ppm |

| IR Frequency (C=O Stretch) | ~1725 cm⁻¹ | ~1715-1730 cm⁻¹ |

Applications of 4 Methylhex 5 En 2 One As a Building Block and Precursor in Complex Organic Synthesis

Role in the Synthesis of Natural Products with Related Structural Motifs

While direct incorporation of 4-methylhex-5-en-2-one into natural product synthesis is not extensively documented, its reduced form, (2S,4R)‐4‐methylhex‐5‐en‐2‐ol, serves as a crucial chiral building block in the total synthesis of complex natural products. The ketone function of this compound allows for stereoselective reduction to access this key alcohol intermediate.

Table 1: Application in Natural Product Synthesis

| Natural Product | Precursor Derived from this compound | Role of the Precursor |

|---|

Utilization in the Construction of Pharmaceutical Intermediates and Generic Scaffolds

The structural features of this compound make it a promising candidate for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. Although specific examples starting from this exact ketone are not prevalent in the literature, its chemical reactivity is analogous to other unsaturated ketones used in the construction of important medicinal scaffolds like pyrimidines and pyridines.

Synthesis of Pyrimidine Scaffolds: Pyrimidine rings are central to a wide range of pharmaceuticals. One established method for their synthesis is the reaction of an α,β-unsaturated ketone with an amidine, which undergoes a [3+3] annulation followed by an oxidation step. rsc.orgmdpi.com While this compound is a β,γ-unsaturated ketone, it can be isomerized to its α,β-unsaturated counterpart under acidic or basic conditions. This isomerized product could then, in principle, react with amidines to form highly substituted dihydropyrimidines, which can be oxidized to the corresponding pyrimidines. This potential pathway opens the door to novel pyrimidine-based structures for drug discovery.

Synthesis of Pyridine (B92270) Scaffolds: Pyridines are another class of heterocycles frequently found in pharmaceuticals. google.comnih.gov A common route to substituted pyridines involves the cyclization of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. The β,γ-unsaturated nature of this compound allows for various transformations that could lead to a 1,5-dicarbonyl precursor. For instance, a hydroformylation-oxidation sequence could introduce a second carbonyl group, setting the stage for a subsequent cyclization to form a pyridine ring.

Development of New Synthetic Reagents and Ligands Derived from this compound

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound offers a scaffold that can be elaborated into new chiral reagents and ligands. The ketone and olefin functionalities can be independently or sequentially modified to introduce coordinating atoms like phosphorus, nitrogen, or oxygen.

For example, the asymmetric hydrophosphination of enones is a known method for producing chiral phosphine (B1218219) ligands. acs.orgorganic-chemistry.org this compound, or its isomerized α,β-unsaturated form, could serve as a substrate in such reactions. The addition of a diarylphosphine across the double bond, catalyzed by a chiral metal complex, would generate a new chiral phosphine. The resulting phosphine could then be used as a ligand in other catalytic transformations. The methyl group at the 4-position provides an additional stereocenter that could influence the conformational properties of the resulting ligand, potentially leading to novel reactivity and selectivity in catalysis.

Table 2: Potential Synthetic Transformations for Ligand Development

| Reaction Type | Functional Group Targeted | Potential Ligand/Reagent Class |

|---|---|---|

| Asymmetric Hydrophosphination | Alkene | Chiral Phosphine Ligands |

| Asymmetric Amination | Alkene/Ketone | Chiral Amino-alcohol Ligands |

Polymer Chemistry Applications (e.g., as a monomer for specialized polymers)

The presence of a terminal vinyl group in this compound makes it a suitable monomer for Acyclic Diene Metathesis (ADMET) polymerization. mdpi.commdpi.com ADMET is a powerful step-growth polymerization technique that utilizes olefin metathesis to form carbon-carbon double bonds in the polymer backbone, typically catalyzed by ruthenium or molybdenum carbene complexes. mdpi.comharvard.edu

Monomers with terminal olefins, like this compound, can undergo ADMET polymerization to produce polymers with the release of ethylene (B1197577) gas. The resulting polymer would feature a ketone group at regular intervals along its chain. Such functionalized polymers are of interest for specialized applications where the ketone moiety can be used for post-polymerization modification, cross-linking, or to impart specific properties such as adhesion or altered polarity. While the direct polymerization of this compound via ADMET has not been specifically reported, the successful polymerization of other functionally diverse terminal dienes suggests its high potential in this area. mdpi.com

Table 3: Potential Polymerization Application

| Polymerization Method | Monomer Feature | Resulting Polymer Type | Potential Applications |

|---|

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methylhex 5 En 2 One

Chromatographic Techniques for High-Resolution Separation (e.g., GC-MS, LC-MS, HPLC, Chiral Chromatography)

Chromatographic techniques are paramount for the separation of 4-methylhex-5-en-2-one from complex matrices and for the resolution of its stereoisomers. The choice of method depends on the sample's complexity, the required sensitivity, and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated molecules are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification. nih.gov

Liquid Chromatography (LC) methods, including High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS), are suitable for less volatile compounds or for samples that are not amenable to the high temperatures of GC. nih.gov For this compound, reversed-phase HPLC with a C18 column is a common approach. Detection can be achieved using a UV detector, which measures the absorbance of the carbonyl group, or more selectively and sensitively with a mass spectrometer. nih.govresearchgate.net

Chiral Chromatography is essential for the separation of the enantiomers of this compound, which possesses a chiral center at the C4 position. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are frequently used for this purpose. The ability to resolve and quantify individual enantiomers is critical in asymmetric synthesis and in studying stereospecific biological activities. sigmaaldrich.comacs.orgacs.org

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms, HP-5ms) | Helium (Carrier Gas) | Mass Spectrometer (MS) | Quantification and structural confirmation in complex volatile samples. nih.govsemanticscholar.org |

| HPLC-UV | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water gradient | UV/Vis or Diode Array (DAD) | Routine quantification in liquid samples. researchgate.net |

| LC-MS | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water with formic acid | Mass Spectrometer (MS, MS/MS) | High-sensitivity and high-selectivity trace analysis. nih.gov |

| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase | UV/Vis or DAD | Separation and quantification of enantiomers. sigmaaldrich.commz-at.de |

Spectrophotometric and Electrochemical Methods for Trace Analysis

For rapid and sensitive trace analysis, spectrophotometric and electrochemical methods provide valuable alternatives or complementary approaches to chromatography.

Spectrophotometric Methods rely on the interaction of this compound with electromagnetic radiation. Direct measurement in the UV region is possible due to the carbonyl chromophore. However, for enhanced sensitivity and selectivity, derivatization is often employed. A classic method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a 2,4-dinitrophenylhydrazone derivative. jst.go.jp This derivative is intensely colored and can be quantified in the visible region, away from many interfering substances. jst.go.jp More advanced techniques use fluorogenic probes, such as para-methoxy-2-amino benzamidoxime (B57231) (PMA), which react with ketones to produce highly fluorescent products, enabling detection at very low concentrations. acs.orgnih.gov

| Method | Principle | Wavelength Range | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Absorbance by the C=O chromophore. | UV (~280 nm) | Simple, non-destructive. | Low sensitivity, potential for interference. |

| Colorimetry (with 2,4-DNPH) | Formation of a colored hydrazone derivative. jst.go.jp | Visible (~440-480 nm). jst.go.jp | High sensitivity, good selectivity for carbonyls. researchgate.netillinois.edu | Requires derivatization step, reagent can be unstable. |

| Fluorometry (with PMA) | Formation of a fluorescent dihydroquinazoline (B8668462) product. acs.orgnih.gov | Excitation ~380 nm, Emission ~520 nm. acs.orgnih.gov | Very high sensitivity, suitable for high-throughput screening. nih.gov | Requires specific fluorescent probe, derivatization step needed. |

Electrochemical Methods offer a different approach by measuring the electrical response of this compound at an electrode surface. saylor.org As an α,β-unsaturated ketone, the compound can be electrochemically reduced. rsc.org Techniques like cyclic voltammetry or differential pulse voltammetry can be used to study its redox behavior. The current generated during the reduction is proportional to the concentration of the analyte. These methods can be highly sensitive and are well-suited for miniaturization and use in sensor applications. The electrochemical reduction of the carbon-carbon double bond in conjugation with the carbonyl group provides a selective analytical signal. rsc.orgresearchgate.net

On-Line Monitoring Techniques for Reaction Progress Involving this compound

The ability to monitor chemical reactions in real-time is a cornerstone of modern process chemistry, enabling better control, optimization, and understanding of reaction kinetics. Several on-line techniques can be applied to reactions where this compound is either a reactant or a product.

In-situ Spectroscopy , such as Fourier-transform infrared (FTIR) or Raman spectroscopy, allows for the continuous monitoring of key functional groups. Probes can be inserted directly into the reaction vessel to track the disappearance of reactants or the appearance of the characteristic carbonyl and alkene signals of this compound.

On-line Chromatography involves the automated extraction of small samples from the reactor at set intervals, followed by rapid analysis using GC or HPLC. This provides detailed information on the concentration of the target analyte as well as any intermediates or byproducts over time. This approach was used to follow the kinetics of the cyclization of a related compound, 5-methylhex-5-enal, by monitoring substrate consumption. acs.orgacs.org

These Process Analytical Technology (PAT) tools are invaluable for determining reaction endpoints, identifying kinetic profiles, and ensuring process consistency and safety.

| Technique | Measurement Principle | Information Obtained | Key Advantages |

|---|---|---|---|

| In-situ FTIR/Raman | Vibrational spectroscopy of functional groups. | Real-time concentration changes of reactants, products, and intermediates. | Non-invasive, continuous data stream, no sample preparation. |

| On-line GC/HPLC | Automated chromatographic separation and quantification. | Discrete, time-resolved concentrations of multiple components. | High selectivity and sensitivity, provides a comprehensive reaction profile. researchgate.net |

| Reaction Calorimetry | Measurement of heat flow (q) from the reaction. | Overall reaction rate, kinetic parameters, and thermodynamic data. | Provides critical safety and kinetic information. |

Derivatization Strategies and Analogue Synthesis Based on the 4 Methylhex 5 En 2 One Scaffold

Synthesis of Functionalized 4-Methylhexan-2-one Derivatives

The functionalization of the 4-methylhexan-2-one backbone can be achieved through various synthetic transformations targeting either the carbonyl group or the terminal alkene. These modifications allow for the introduction of a wide range of functional groups, leading to derivatives with potentially altered physical, chemical, and biological properties.

One of the most fundamental transformations is the reduction of the ketone functionality to a secondary alcohol, yielding 4-methylhexan-2-ol. This can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and mild choice. The resulting alcohol can then serve as a precursor for further derivatization, such as esterification or etherification.

Alternatively, the carbonyl group can be a site for nucleophilic addition reactions. For instance, Grignard reagents (R-MgX) can add to the carbonyl carbon to generate tertiary alcohols. The choice of the Grignard reagent allows for the introduction of various alkyl or aryl substituents at the C2 position.

The terminal double bond of the parent compound, 4-methylhex-5-en-2-one, can be selectively hydrogenated to produce the saturated analogue, 4-methylhexan-2-one, without affecting the ketone group. This is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting saturated ketone can then be further functionalized at the carbonyl group as described above.

Furthermore, the double bond can undergo a variety of addition reactions. For example, hydrohalogenation with reagents like HBr can lead to the formation of a bromo-substituted derivative. Epoxidation of the double bond, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide ring, a versatile intermediate for further nucleophilic ring-opening reactions.

Table 1: Examples of Functionalized 4-Methylhexan-2-one Derivatives

| Derivative Name | Parent Compound | Reagents and Conditions | Functional Group Introduced |

| 4-Methylhexan-2-ol | 4-Methylhexan-2-one | NaBH₄, Methanol | Secondary Alcohol |

| 2,4-Dimethylheptan-2-ol | 4-Methylhexan-2-one | CH₃MgBr, Diethyl ether | Tertiary Alcohol |

| 4-Methylhexan-2-one | This compound | H₂, Pd/C | Alkane (from alkene) |

| 5-Bromo-4-methylhexan-2-one | This compound | HBr | Bromoalkane |

| 4-Methyl-5,6-epoxyhexan-2-one | This compound | m-CPBA | Epoxide |

Creation of Heterocyclic Compounds Incorporating Portions of the this compound Structure

The carbon skeleton of this compound can be utilized as a building block for the synthesis of various heterocyclic compounds. These reactions often involve the ketone functionality in condensation reactions with dinucleophiles.

A prominent example is the Paal-Knorr synthesis, which is a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one. For instance, ozonolysis of the terminal double bond followed by a reductive workup would yield a 1,4-keto-aldehyde. This intermediate could then undergo a Paal-Knorr reaction with a primary amine or ammonia (B1221849) to form a substituted pyrrole. organic-chemistry.orguomustansiriyah.edu.iq

Another important class of heterocycles that can be synthesized are pyrazoles. The reaction of an α,β-unsaturated ketone with hydrazine (B178648) is a common route to pyrazolines, which can then be oxidized to pyrazoles. nih.gov Although this compound is a β,γ-unsaturated ketone, it could potentially be isomerized to its α,β-unsaturated isomer, 5-methylhex-3-en-2-one, under acidic or basic conditions. This conjugated isomer could then react with hydrazine to form a pyrazoline derivative.

Pyridazines are another class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms that can be synthesized from unsaturated ketones. liberty.eduorganic-chemistry.orgliberty.edu The synthesis of pyridazines often involves the condensation of a β,γ-unsaturated ketone with a hydrazine derivative. organic-chemistry.org This suggests a potential direct route for the conversion of this compound into a substituted dihydropyridazine, which could be subsequently oxidized to the aromatic pyridazine.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Keto-aldehyde (via ozonolysis) |

| Pyrazole | Hydrazine Condensation | 5-Methylhex-3-en-2-one (via isomerization) |

| Pyridazine | Hydrazine Condensation | This compound |

Development of Chiral Probes and Ligands from this compound

The presence of a stereocenter at the C4 position makes this compound an attractive starting material for the synthesis of chiral molecules, such as chiral probes and ligands for asymmetric catalysis.

The development of chiral probes often involves the incorporation of a chiral scaffold into a molecule that can interact with and report on a chiral environment. The 4-methylhexan-2-one backbone, with its defined stereochemistry, could serve as such a scaffold. For instance, the ketone could be converted into a chiral alcohol, which could then be appended to a fluorophore or a chromophore. The resulting molecule could potentially exhibit chiroptical properties that are sensitive to its binding to other chiral molecules.

In the field of asymmetric catalysis, chiral ligands are crucial for inducing enantioselectivity in chemical reactions. The this compound scaffold offers several handles for the synthesis of novel chiral ligands. For example, asymmetric hydrogenation of the ketone can lead to the formation of a chiral alcohol with high enantiomeric excess. rsc.org This chiral alcohol can then be used as a building block for the synthesis of more complex chiral ligands.

Furthermore, the ketone functionality can be transformed into other coordinating groups. For instance, conversion to a chiral amine via reductive amination would introduce a nitrogen donor atom. The terminal alkene could also be functionalized to introduce additional coordinating atoms, such as phosphorus or sulfur. The combination of the inherent chirality of the backbone with the strategically placed coordinating atoms could lead to the development of novel and effective chiral ligands for a variety of metal-catalyzed asymmetric transformations. Chiral auxiliaries are another important application, where the chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

Table 3: Potential Chiral Derivatives from this compound

| Application | Synthetic Approach | Key Chiral Intermediate |

| Chiral Probe | Attachment of a reporter group | (4S)- or (4R)-4-Methylhexan-2-ol |

| Chiral Ligand | Asymmetric reduction and functionalization | (2S,4S)- or (2R,4R)-4-Methylhexan-2-ol |

| Chiral Auxiliary | Derivatization of the chiral backbone | (4S)- or (4R)-4-Methylhexan-2-one |

Biological and Biochemical Research Avenues for 4 Methylhex 5 En 2 One

Enzyme Substrate Mimicry and Mechanistic Enzymology Studies

The structure of 4-Methylhex-5-en-2-one makes it a candidate for studies in enzyme substrate mimicry and mechanistic enzymology, particularly with enzymes that recognize α,β-unsaturated carbonyl compounds. Ene-reductases, a class of flavin-dependent enzymes, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. The double bond in this compound is a potential target for such enzymatic activity.

Mechanistic studies could involve using this compound as a substrate to probe the active site and catalytic mechanism of various oxidoreductases. For instance, enzymes from the Old Yellow Enzyme (OYE) family of ene-reductases could be investigated for their ability to reduce the C=C double bond of this compound. Such studies would provide insights into the substrate specificity and stereoselectivity of these enzymes. While direct studies on this specific molecule are not prevalent, research on similar α,β-unsaturated ketones demonstrates the feasibility of such investigations. For example, the reduction of various cyclohexenones by ene-reductases has been explored to understand their desaturation activity. chemrxiv.orgnih.gov

Table 1: Potential Enzymes for Mechanistic Studies with this compound

| Enzyme Class | Potential Reaction | Mechanistic Insight |

| Ene-reductases (e.g., OYEs) | Reduction of the C=C double bond | Substrate specificity, stereoselectivity, role of active site residues |

| Carbonyl Reductases | Reduction of the C=O group | Enantioselectivity, cofactor dependence (NAD(P)H) |

| Baeyer-Villiger Monooxygenases | Oxidation of the ketone to an ester | Regioselectivity, substrate scope for branched-chain ketones |

Metabolomic Studies of Related Branched Ketones and Alkenones

Branched-chain keto acids are key intermediates in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). nih.govnyu.eduportlandpress.comyoutube.com These pathways involve transamination and oxidative decarboxylation steps. It is plausible that this compound, as a branched-chain ketone, could intersect with these or similar metabolic routes. Furthermore, α,β-unsaturated carbonyl compounds are known to be metabolized via pathways such as glutathione (B108866) conjugation. nih.govresearchgate.net The intracellular metabolism of compounds like methyl vinyl ketone involves the formation of glutathione adducts, which can then be further metabolized. nih.govresearchgate.net

Metabolomic studies on cells or organisms exposed to this compound could identify potential metabolites, including the reduced alcohol, the saturated ketone, or conjugated products. Such studies would be crucial in understanding its biological activity and potential toxicity.

Table 2: Potential Metabolic Fates of this compound based on Related Compounds

| Metabolic Transformation | Related Compound Class | Potential Product(s) |

| Reduction of C=C bond | α,β-Unsaturated Ketones | 4-Methylhexan-2-one |

| Reduction of C=O group | Ketones | 4-Methylhex-5-en-2-ol |

| Glutathione Conjugation | α,β-Unsaturated Carbonyls | Glutathione adduct of this compound |

| Oxidative Degradation | Branched-Chain Keto Acids | Smaller carboxylic acids and ketones |

Chemo-enzymatic Transformations Involving this compound

The reactivity of the ketone and alkene functionalities in this compound makes it an attractive substrate for chemo-enzymatic transformations. Biocatalysts such as whole-cell systems (e.g., baker's yeast) and isolated enzymes (e.g., lipases, monooxygenases) offer high selectivity under mild reaction conditions.

Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the reduction of ketones and α,β-unsaturated carbonyl compounds. researchgate.neteurekaselect.com It contains a variety of reductases that can selectively reduce either the carbon-carbon double bond or the carbonyl group, often with high enantioselectivity. researchgate.net The application of baker's yeast to this compound could yield chiral alcohols or saturated ketones, which are valuable building blocks in organic synthesis.

Lipases, typically used for hydrolysis and esterification reactions, can also catalyze promiscuous reactions such as Michael additions. nih.gov While less common, the potential for a lipase-catalyzed addition of a nucleophile to the double bond of this compound could be explored.

Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes with significant potential. rug.nlrsc.orgmdpi.comnih.gov These enzymes catalyze the oxidation of ketones to esters or lactones. The application of a BVMO to this compound could result in the formation of a corresponding ester, a transformation that is often challenging to achieve with high regioselectivity using traditional chemical methods.

Table 3: Potential Chemo-enzymatic Transformations of this compound

| Biocatalyst | Transformation | Potential Product |

| Baker's Yeast (S. cerevisiae) | Reduction of C=C bond | 4-Methylhexan-2-one |

| Baker's Yeast (S. cerevisiae) | Reduction of C=O group | (S)- or (R)-4-Methylhex-5-en-2-ol |

| Lipase | Michael Addition (with suitable nucleophile) | 3-substituted-4-methylhexan-2-one |

| Baeyer-Villiger Monooxygenase | Baeyer-Villiger Oxidation | 1-Methyl-2-(prop-1-en-2-yl)ethyl acetate |

Future Perspectives and Emerging Research Directions for 4 Methylhex 5 En 2 One Chemistry

Unexplored Reactivity Patterns and Novel Transformations

The γ,δ-unsaturation in 4-methylhex-5-en-2-one offers a rich playground for discovering novel chemical transformations beyond standard ketone and alkene chemistry. The spatial relationship between the two functional groups invites exploration into intramolecular reactions and complex catalytic cycles.

Future research should focus on asymmetric catalysis to control the stereochemistry of reactions involving the prochiral centers of the molecule. Drawing inspiration from studies on analogous β,γ-unsaturated α-ketoesters and γ,δ-unsaturated aldehydes, several avenues emerge. nih.govacs.org Organocatalytic and transition-metal-catalyzed reactions could lead to the enantioselective synthesis of valuable chiral building blocks. nih.govnih.gov For example, intramolecular carbonyl-ene cyclizations, which have been demonstrated for similar aldehydes, could be investigated to produce chiral six-membered ring homoallylic alcohols. acs.orgacs.org

Furthermore, the photochemical reactivity of this compound is an area ripe for investigation. β,γ-Unsaturated ketones are known to undergo photochemical rearrangements, such as the oxa-di-π-methane (ODPM) rearrangement, which could yield complex cyclopropyl (B3062369) ketones. researchgate.net Exploring these light-induced transformations could provide access to novel molecular scaffolds that are difficult to synthesize through traditional thermal methods.

| Research Direction | Potential Reaction Type | Catalyst/Reagent Class | Expected Product Class |

| Asymmetric Catalysis | Intramolecular Carbonyl-Ene Reaction | Chiral Brønsted or Lewis Acids | Enantioenriched Cyclohexanols |

| Organocatalysis | Michael Addition-Lactonization | Chiral Amines, Phosphines | Chiral Heterocycles |

| Photochemistry | Oxa-di-π-methane (ODPM) Rearrangement | UV Light, Photosensitizer | Substituted Cyclopropyl Ketones |

| Metal-Free C-S Bond Formation | Hydrosulfonylation | Acid-mediation | γ-Keto Sulfones nih.gov |

Integration into Flow Chemistry and Microreactor Technologies

The translation of synthetic protocols for this compound from traditional batch processing to continuous flow systems presents a significant opportunity for process intensification and safety enhancement. Flow chemistry, which utilizes microreactors or packed-bed reactors, offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and reproducibility. nih.gov

Many reactions involving unsaturated ketones can be exothermic or may involve hazardous reagents. Microreactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, mitigating the risk of thermal runaways. nih.gov This enhanced safety profile would be particularly advantageous for hydrogenation, oxidation, or nitration reactions of this compound. Additionally, the generation and immediate use of unstable or toxic intermediates in a closed-loop flow system can be achieved, avoiding the hazards associated with their storage and handling. nih.gov The development of multi-step, "telescoped" syntheses, where the output from one reactor flows directly into the next, could streamline the conversion of this compound into more complex target molecules with minimal manual intervention. scispace.com

| Parameter | Batch Processing | Flow Chemistry/Microreactor |

| Heat Transfer | Poor; potential for localized hot spots | Excellent; rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer, small reaction volumes |

| Scalability | Challenging; requires re-optimization | Straightforward; numbering-up or longer run times |

| Reaction Time | Typically hours | Can be reduced to minutes or seconds |

Potential for Advanced Materials Science Applications

The bifunctional structure of this compound makes it an attractive, yet underexplored, candidate for the synthesis of functional polymers and advanced materials. The terminal vinyl group can participate in polymerization reactions, while the ketone moiety provides a versatile handle for post-polymerization modification.

One promising avenue is the use of this compound as a functional monomer in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govacs.org This would produce well-defined polymers with ketone groups pendent to the polymer backbone. These ketone functionalities can then be used as anchor points for conjugating biomolecules, drugs, or other functional moieties through stable oxime ligation. nih.govacs.org Furthermore, the ketone groups can serve as sites for cross-linking, leading to the formation of robust polymer networks or hydrogels. Such materials could find applications in drug delivery, tissue engineering, or as self-healing polymers. cambridge.org

Another emerging area is the incorporation of ketone functionalities into porous organic polymers (POPs). nih.gov The inclusion of the keto group from this compound into a conjugated polymer framework could enhance properties such as charge separation and carrier concentration, making these materials suitable for applications in heterogeneous photocatalysis. nih.gov

| Application Area | Role of this compound | Resulting Material | Potential Properties |

| Biomaterials | Functional Monomer | Keto-Functionalized Polymer Scaffolds nih.govacs.org | Bioconjugation capability, non-cytotoxic acs.org |

| Self-Healing Materials | Cross-linking Monomer | Reversibly Cross-linked Polymer Networks | Thermal self-healing via Diels-Alder chemistry cambridge.org |

| Photocatalysis | Building block for POPs | Ketone-Functionalized Porous Organic Polymers nih.gov | Enhanced charge separation, visible light absorption nih.gov |

| Specialty Polymers | Co-monomer with CO/olefins | Aliphatic Polyketones | Tunable crystallinity, photodegradability cambridge.orguni-konstanz.de |

Interdisciplinary Research Opportunities at the Interface of Organic, Computational, and Analytical Chemistry

A holistic approach combining synthetic organic chemistry with computational and advanced analytical methods is essential to fully realize the potential of this compound. Such interdisciplinary collaboration can accelerate discovery, deepen mechanistic understanding, and enable precise characterization of novel compounds and materials. gexinonline.com

Computational Chemistry: Theoretical tools, particularly Density Functional Theory (DFT), can be employed to predict the feasibility and outcomes of the novel transformations proposed in section 10.1. acs.org Computational studies can elucidate complex reaction mechanisms, model transition states to predict stereoselectivity, and calculate spectroscopic properties (e.g., NMR spectra) to aid in the identification of new products. ucdavis.edu This predictive power can significantly reduce the experimental effort required by guiding the selection of catalysts, reagents, and reaction conditions.

Analytical Chemistry: The development of novel synthetic methods must be accompanied by robust analytical techniques. For the proposed asymmetric reactions, the development of chiral chromatography methods (e.g., HPLC or GC) will be crucial for accurately determining enantiomeric excess and validating the effectiveness of new catalysts. For materials science applications, techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and various forms of spectroscopy will be necessary to characterize polymer molecular weight, thermal properties, and functional group incorporation.

The synergy between these fields creates a powerful research cycle: computational chemistry predicts new reactions, organic chemists perform the synthesis, and analytical chemists characterize the products, with the results providing feedback to refine theoretical models. gexinonline.com

| Research Question | Organic Chemistry Approach | Computational Chemistry Tool | Analytical Chemistry Technique |

| What is the stereochemical outcome of an asymmetric ene-cyclization? | Screen chiral catalysts and reaction conditions. | Transition State Modeling (DFT) | Chiral HPLC/GC |

| Can this compound form stable, functional polymers? | RAFT polymerization and post-synthesis modification. | Molecular Dynamics Simulations | GPC, NMR, FT-IR |

| What is the mechanism of a novel photochemical rearrangement? | Product isolation and mechanistic probe experiments. | Excited-State Calculations | In-situ Spectroscopy, LC-MS |

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform meta-analysis of literature data to identify confounding variables (e.g., cell line variability, assay protocols). Use standardized bioassays (e.g., MIC for antimicrobial studies) with positive/negative controls. Statistical tools like Cohen’s κ can quantify inter-study reproducibility. Replicate experiments under blinded conditions to minimize bias .

Q. How can researchers design cross-disciplinary studies to explore this compound’s role in materials science?

- Methodological Answer : Collaborate with polymer chemists to test its utility as a crosslinking agent. Use DSC and TGA to evaluate thermal stability in polymer matrices. Pair with computational chemists to simulate interactions at the monomer-polymer interface. Publish methodologies in open-access repositories to encourage replication .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing kinetic data in this compound synthesis?

- Methodological Answer : Apply nonlinear regression to determine rate constants (e.g., Arrhenius plots for temperature dependence). Use tools like MATLAB or Python’s SciPy for error propagation analysis. Report confidence intervals (95% CI) and R values to quantify model fit. Share raw datasets in supplementary materials .

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: describe equipment (e.g., Schlenk line specifications), solvent drying methods, and reaction monitoring (TLC/Rf values). Include hazard assessments (e.g., flammability of diethyl ether). Publish step-by-step videos or interactive schematics in supplementary files .

Literature & Collaboration

Q. What systematic search strategies identify understudied applications of this compound?

Q. How can interdisciplinary teams align research objectives when studying this compound?

- Methodological Answer : Draft a shared research charter with defined roles (e.g., synthetic chemists, computational modelers). Use project management tools (e.g., Trello) to track milestones. Hold quarterly peer-review sessions to reconcile conflicting data interpretations. Publish joint protocols in protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.